N-Butylbenzene-2,3,4,5,6-D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-2,3,4,5,6-pentadeuteriobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i4D,5D,6D,8D,9D |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKPCBLVNKHBMX-SPUMIAEJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC)[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Characterization and Applications of N-Butylbenzene-D5

[1][2]

Executive Summary

N-Butylbenzene-D5 (CAS: 20329-91-3) is the isotopically labeled analog of n-butylbenzene, featuring a fully deuterated phenyl ring (

Its utility is derived from its physicochemical "mimicry"—retaining the chromatographic retention behavior of the native protium form while providing a distinct mass spectral signature (shifted by +5 Da). This guide details the physical characteristics, spectral logic, and experimental protocols for utilizing N-Butylbenzene-D5 in high-precision gas chromatography-mass spectrometry (GC-MS).[1][2]

Molecular Identity & Structural Analysis[5][6]

The "D5" designation specifically refers to the substitution of the five aromatic protons with deuterium isotopes (

| Attribute | Details |

| Chemical Name | n-Butylbenzene-2,3,4,5,6-d5 |

| CAS Number | 20329-91-3 |

| Molecular Formula | |

| Isotopic Purity | Typically |

| Structure | Phenyl-d5 ring attached to a n-butyl chain |

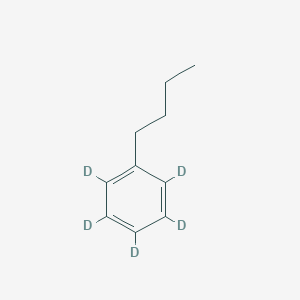

Structural Visualization

The following diagram illustrates the molecular structure and the specific site of deuteration (the aromatic ring), distinguishing it from the alkyl chain.

Figure 1: Structural schematic of N-Butylbenzene-D5 showing the deuterated aromatic core vs. the protio alkyl tail.[1][2]

Physicochemical Properties[1][2][7][8][9][10][11]

While the chemical behavior of N-Butylbenzene-D5 mirrors its non-deuterated counterpart (CAS 104-51-8), the physical properties exhibit subtle shifts due to the Kinetic Isotope Effect (KIE) and the increased mass of the deuterium nucleus.[1][2]

Comparative Properties Table

| Property | Native n-Butylbenzene (Protio) | N-Butylbenzene-D5 (Deuterio) | Impact on Analysis |

| Molecular Weight | 134.22 g/mol | 139.25 g/mol | +5 Da shift allows MS resolution.[1][2] |

| Boiling Point | 183.3 °C | ~183.1 °C | Minimal shift; co-elutes in GC.[1][2] |

| Melting Point | -88 °C | ~ -88 °C | Negligible difference for storage.[1][2] |

| Density (25°C) | 0.860 g/mL | ~0.895 g/mL | D5 is denser; volumetric prep requires weight correction.[1][2] |

| Refractive Index | 1.489 | 1.489 | Identical optical detection properties.[1][2] |

| Solubility | Insoluble in water; Miscible in EtOH, Ether, Hexane | Same | Ideal for organic extraction workflows.[1][2] |

Technical Insight: The boiling point of deuterated aromatics is often slightly lower than the protio form (inverse isotope effect), but for N-Butylbenzene-D5, this difference (<0.5°C) is insufficient to separate the two peaks on standard capillary GC columns (e.g., DB-5MS).[2] This co-elution is a desired feature, ensuring the ISTD experiences the exact same matrix effects and ionization conditions as the analyte.

Spectral Characteristics & Mechanistic Logic[1][2]

The value of N-Butylbenzene-D5 lies in its predictable mass spectral shift.[1][2] Understanding the fragmentation logic is essential for setting up Selected Ion Monitoring (SIM) windows.

Mass Spectrometry (EI Source)

In Electron Ionization (70 eV), n-butylbenzene undergoes characteristic fragmentation.[2] The D5 labeling alters the m/z of fragments containing the aromatic ring.

-

Tropylium Ion Formation (Base Peak):

-

Mechanism: Benzylic cleavage followed by ring expansion.

-

Protio (

): m/z 91. -

D5 (

): The ring retains 5 deuteriums; the expansion incorporates one benzylic hydrogen (H). -

Result: Shift from 91 → 96 .

-

-

McLafferty Rearrangement:

-

Mechanism: Transfer of a

-hydrogen from the butyl chain to the aromatic ring, followed by -

Protio (

): m/z 92. -

D5 (

): The ring is -

Result: Shift from 92 → 97 .

-

NMR Spectroscopy[1][2]

- H-NMR: The aromatic region (7.1–7.3 ppm) will be silent (void of signals) in the D5 spectrum. Only the alkyl chain multiplets (0.9 ppm – 2.6 ppm) will be visible.

-

C-NMR: Aromatic carbons will appear as triplets (coupling with deuterium,

Experimental Protocol: Internal Standard Workflow

The following protocol outlines the use of N-Butylbenzene-D5 for quantifying alkylbenzenes in hydrocarbon matrices (e.g., gasoline per ASTM D5769 modifications).

Workflow Diagram

Figure 2: Analytical workflow for using N-Butylbenzene-D5 as an Internal Standard.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Sample Spiking:

-

Add a fixed volume (e.g., 50

L) of the Stock Solution to 1.0 mL of the sample. -

Vortex for 30 seconds to ensure equilibration.

-

-

GC-MS Parameters (Recommended):

-

Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).[1][2]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program: 40°C (hold 2 min)

10°C/min -

MS Mode: SIM (Selected Ion Monitoring).

-

Channel 1: m/z 91.0 (Analyte Quant), 92.0 (Analyte Qual).[2]

-

Channel 2: m/z 96.0 (ISTD Quant), 97.0 (ISTD Qual).

-

-

-

Quantification:

-

Calculate the Response Factor (

) using a calibration standard: -

Use the calculated RF to determine unknowns.

-

Handling, Stability & Safety

Stability Profile

-

Hygroscopicity: Non-hygroscopic.

-

Chemical Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

-

Isotopic Stability: The C-D bonds on the aromatic ring are robust and do not undergo exchange with solvent protons under standard extraction conditions (pH 2-10).

Storage Requirements[1][2][3][4]

-

Temperature: Ambient (15-25°C). Refrigeration is acceptable but not strictly necessary.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolysis (though minimal) and evaporation.[2]

-

Shelf Life: Re-verify purity via GC-MS annually.

Safety Data (SDS Summary)

References

-

C/D/N Isotopes . This compound Technical Data Sheet. Product No. D-5595.[1][2][3][4][5] Retrieved from [2]

-

ASTM International . ASTM D5769-20: Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry.[2] West Conshohocken, PA.[2] Retrieved from

-

National Institute of Standards and Technology (NIST) . n-Butylbenzene Mass Spectrum (Protio). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [2]

-

Sigma-Aldrich . Butylbenzene Physical Properties and Safety Data. Retrieved from

solubility of N-Butylbenzene-D5 in organic solvents

An In-depth Technical Guide to the Solubility of N-Butylbenzene-D5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Butylbenzene-D5, a deuterated aromatic hydrocarbon of significant interest in analytical and pharmaceutical research. While direct experimental solubility data for N-Butylbenzene-D5 is not extensively published, this document establishes a robust predictive framework by leveraging the comprehensive solubility data of its non-deuterated analogue, N-Butylbenzene. The guide delves into the foundational physicochemical principles governing solubility, presents a detailed quantitative analysis of N-Butylbenzene in a wide array of organic solvents, and critically examines the potential isotopic effects of deuteration on solubility. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of solubility, empowering researchers to generate validated data. This synthesis of theoretical knowledge, analogue data, and practical methodology provides an authoritative resource for professionals in drug development and chemical research.

Introduction to N-Butylbenzene-D5

N-Butylbenzene-D5 is an isotopically labeled version of N-Butylbenzene where the five hydrogen atoms on the aromatic ring are replaced with deuterium (D). Its chemical structure is C₆D₅C₄H₉. This labeling makes it an invaluable tool in various scientific applications, most notably as an internal standard for quantitative analysis using mass spectrometry (GC-MS or LC-MS). The increased mass from the deuterium atoms allows its signal to be clearly distinguished from the non-labeled analyte, ensuring high accuracy in quantification.

Understanding the solubility of N-Butylbenzene-D5 is critical for its effective use. Proper solvent selection is paramount for preparing stock solutions, creating calibration standards, and ensuring homogeneity in reaction mixtures or analytical samples. This guide provides the necessary data and theoretical underpinning to make informed decisions regarding solvent selection and application.

Foundational Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For a substance like N-Butylbenzene-D5, which consists of a non-polar alkyl chain and a non-polar (deuterated) benzene ring, solubility is dictated by the following principles:

-

Polarity: N-Butylbenzene-D5 is a non-polar molecule. Therefore, it is expected to exhibit high solubility in non-polar or weakly polar organic solvents. Its solubility in highly polar solvents, especially those capable of hydrogen bonding like water, is expected to be negligible.[1][2]

-

Intermolecular Forces: The primary intermolecular forces at play for N-Butylbenzene-D5 are van der Waals forces (specifically, London dispersion forces). Solvents that also rely on these forces for cohesion, such as hydrocarbons, ethers, and chlorinated solvents, will be most effective at solvating the molecule.

-

The Isotopic Effect: The substitution of hydrogen with deuterium results in a C-D bond that is slightly stronger and shorter than a C-H bond. This can lead to subtle changes in physicochemical properties, including melting point, heat of fusion, and, consequently, solubility.[3] While often minor, these effects can be measurable. Studies on other deuterated aromatic compounds, such as flurbiprofen-d8, have shown a notable increase in aqueous solubility compared to the parent compound.[3] Therefore, while the solubility of N-Butylbenzene-D5 is expected to closely track that of N-Butylbenzene, minor deviations may occur.

Physicochemical Properties

A comparison of the key physicochemical properties of N-Butylbenzene and its D5 analogue is essential for understanding its behavior. The properties for N-Butylbenzene-D5 are estimated based on its non-deuterated counterpart, with the exception of the molar mass, which is calculated precisely.

| Property | N-Butylbenzene | N-Butylbenzene-D5 | Reference(s) |

| CAS Number | 104-51-8 | N/A | [4] |

| Molecular Formula | C₁₀H₁₄ | C₁₀H₉D₅ | [5] |

| Molar Mass | 134.22 g/mol | 139.25 g/mol | [5] |

| Appearance | Clear, colorless liquid | Clear, colorless liquid (Predicted) | [6] |

| Density | ~0.860 g/cm³ at 20°C | ~0.860 g/cm³ at 20°C (Predicted) | [1][6] |

| Boiling Point | ~183 °C | ~183 °C (Predicted) | [4][6] |

| Melting Point | ~ -88 °C | ~ -88 °C (Predicted) | [4][6] |

| Water Solubility | Very low (~11.8 mg/L at 25°C) | Very low (Predicted) | [4][7] |

Quantitative Solubility Data

The following table presents extensive experimental solubility data for N-Butylbenzene at 25°C. This serves as an excellent and highly reliable proxy for estimating the solubility of N-Butylbenzene-D5. The data is organized to facilitate comparison across different solvent classes.

| Solvent | CAS Number | Solubility (g/L) at 25°C | Solvent Class |

| Highly Non-Polar Solvents | |||

| n-Hexane | 110-54-3 | 2735.90 | Alkane |

| n-Heptane | 142-82-5 | 2681.71 | Alkane |

| Cyclohexane | 110-82-7 | 2944.42 | Cycloalkane |

| Toluene | 108-88-3 | 2900.48 | Aromatic |

| Ethers | |||

| Diethyl Ether | 60-29-7 | 7646.58 | Acyclic Ether |

| Tetrahydrofuran (THF) | 109-99-9 | 7298.11 | Cyclic Ether |

| 1,4-Dioxane | 123-91-1 | 6194.28 | Cyclic Ether |

| Chlorinated Solvents | |||

| Dichloromethane | 75-09-2 | 7850.57 | Halogenated |

| Chloroform | 67-66-3 | 6990.26 | Halogenated |

| 1,2-Dichloroethane | 107-06-2 | 6733.75 | Halogenated |

| Carbon Tetrachloride | 56-23-5 | 1368.07 | Halogenated |

| Esters | |||

| n-Butyl Acetate | 123-86-4 | 8255.71 | Acetate |

| Ethyl Acetate | 141-78-6 | 5446.89 | Acetate |

| Methyl Acetate | 79-20-9 | 3378.09 | Acetate |

| Ketones | |||

| Acetone | 67-64-1 | 5034.01 | Ketone |

| 2-Butanone (MEK) | 78-93-3 | 4349.44 | Ketone |

| Cyclohexanone | 108-94-1 | 4655.94 | Ketone |

| Alcohols | |||

| n-Butanol | 71-36-3 | 2485.00 | Primary Alcohol |

| Ethanol | 64-17-5 | 2176.23 | Primary Alcohol |

| Isopropanol | 67-63-0 | 1969.95 | Secondary Alcohol |

| Methanol | 67-56-1 | 920.42 | Primary Alcohol |

| Polar Aprotic Solvents | |||

| Acetonitrile | 75-05-8 | 3282.35 | Nitrile |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 2957.14 | Sulfoxide |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 2035.82 | Amide |

| Highly Polar Protic Solvents | |||

| Formic Acid | 64-18-6 | 72.39 | Carboxylic Acid |

| Ethylene Glycol | 107-21-1 | 132.72 | Diol |

| Water | 7732-18-5 | 0.02 | Water |

(Data sourced from Scent.vn[7])

Analysis of Solubility Trends: The data confirms the theoretical principles. N-Butylbenzene is highly soluble to miscible in non-polar solvents (hydrocarbons, ethers, chlorinated solvents) and moderately to highly soluble in polar aprotic solvents and esters. Solubility decreases in more polar protic solvents like alcohols, and it is practically insoluble in water.[1][7][8] This robust dataset provides a strong foundation for selecting an appropriate solvent for N-Butylbenzene-D5 for nearly any application.

Experimental Protocol: Gravimetric Solubility Determination

To obtain definitive solubility data for N-Butylbenzene-D5, an experimental approach is required. The following protocol describes a reliable gravimetric method for determining solubility at a specific temperature (e.g., 25°C). This protocol is designed to be a self-validating system.

Materials and Equipment

-

N-Butylbenzene-D5 (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled incubator/shaker or water bath

-

Calibrated thermometers

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 μm, PTFE)

-

Gas chromatograph with a mass spectrometer (GC-MS) for purity confirmation (optional but recommended)

Step-by-Step Methodology

-

Solvent Preparation: Pre-equilibrate the chosen solvents to the target temperature (e.g., 25°C ± 0.5°C) for at least 24 hours.

-

Sample Preparation: In separate, tared glass vials, add an excess amount of N-Butylbenzene-D5. The goal is to have undissolved solute present at equilibrium.

-

Solvent Addition: Add a precise, known mass of the temperature-equilibrated solvent to each vial. Record the mass of the added solvent.

-

Equilibration: Tightly cap the vials. Place them in the temperature-controlled shaker or bath set to the target temperature. Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The agitation ensures the solution is homogeneously saturated.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 12 hours. This allows the excess, undissolved N-Butylbenzene-D5 to settle, leaving a clear, saturated supernatant.

-

Sample Extraction: Carefully withdraw a known mass of the clear supernatant using a pre-warmed syringe. Immediately pass the solution through a 0.2 μm PTFE syringe filter into a pre-tared vial. The pre-warming and filtering steps are critical to prevent premature precipitation of the solute due to temperature fluctuations. Record the exact mass of the filtered saturated solution.

-

Solvent Evaporation: Place the vials containing the filtered saturated solution in a fume hood or under a gentle stream of nitrogen to slowly evaporate the solvent. Evaporation to a constant weight ensures all solvent has been removed.

-

Mass Determination: Once the solvent is fully evaporated, measure the final mass of the vial containing the residual N-Butylbenzene-D5 solute.

-

Calculation: The solubility is calculated as follows:

-

Mass of Solute = (Final Mass of Vial + Solute) - (Tare Mass of Vial)

-

Mass of Solvent = (Mass of Saturated Solution) - (Mass of Solute)

-

Solubility ( g/100g solvent) = (Mass of Solute / Mass of Solvent) * 100

-

Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationships in Solubility

The solubility of a non-polar solute like N-Butylbenzene-D5 is strongly correlated with the properties of the solvent. The following diagram illustrates the key relationships.

Caption: Relationship between Solvent Polarity and Solubility.

Conclusion

While direct, published solubility data for N-Butylbenzene-D5 is scarce, a highly accurate profile can be constructed from the extensive data available for its non-deuterated analogue, N-Butylbenzene. This compound exhibits high solubility in non-polar and weakly polar organic solvents and is poorly soluble in highly polar, protic solvents like water. The effect of deuteration on the aromatic ring is predicted to be minor but may lead to slight variations in solubility. For applications requiring the highest precision, the detailed gravimetric protocol provided in this guide offers a robust method for experimental determination. This guide equips researchers with the theoretical knowledge, predictive data, and practical tools necessary to confidently work with N-Butylbenzene-D5 in a variety of solvent systems.

References

-

Title: The Role of Normal Butyl Benzene (NBB) as a Solvent in Various Industries. Source: Vinati Organics URL: [Link]

-

Title: N-Butylbenzene (CAS 104-51-8): Odor profile, Properties, & IFRA compliance. Source: Scent.vn URL: [Link]

-

Title: n-Butylbenzene - Physico-chemical Properties. Source: ChemBK URL: [Link]

-

Title: Solubilities of Benzene, Toluene, and Ethylbenzene in Deep Eutectic Solvents. Source: ResearchGate URL: [Link]

-

Title: Using Solubility Data. Source: Chemistry LibreTexts URL: [Link]

-

Title: Material Safety Data Sheet Normal-Butylbenzene, 99+%. Source: Exposome-Explorer URL: [Link]

-

Title: Solubility of Organic Compounds. Source: York University, Department of Chemistry URL: [Link]

-

Title: n-Butylbenzene. Source: Wikipedia URL: [Link]

-

Title: Chemical Properties of Benzene, n-butyl- (CAS 104-51-8). Source: Cheméo URL: [Link]

-

Title: Benzene, n-butyl-. Source: NIST WebBook URL: [Link]

-

Title: Determination and correlation for solubility of aromatic acids in solvents. Source: ResearchGate URL: [Link]

-

Title: Solubility Measurements of Benzene and the Alkylbenzenes in Water by Making Use of Solute Vapor. Source: ResearchGate URL: [Link]

-

Title: Benzene. Source: Wikipedia URL: [Link]

-

Title: Densities of Selected Deuterated Solvents. Source: ResearchGate URL: [Link]

-

Title: Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. The Role of Normal Butyl Benzene (NBB) as a Solvent in Various Industries [vinatiorganics.com]

- 2. N-BUTYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butylbenzene | 104-51-8 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. n-Butylbenzene - Wikipedia [en.wikipedia.org]

- 7. scent.vn [scent.vn]

- 8. chembk.com [chembk.com]

Navigating the Nuances of Isotopic Stability: A Guide to N-Butylbenzene-2,3,4,5,6-D5 in Experimental Settings

An In-depth Technical Guide:

Abstract

Deuterated internal standards are the bedrock of quantitative mass spectrometry, providing a means to correct for analytical variability. However, the implicit assumption of their perfect stability can be a critical flaw in experimental design. This guide delves into the stability of a commonly used internal standard, N-Butylbenzene-2,3,4,5,6-D5 (D5-n-butylbenzene), providing a framework for its empirical validation. We will explore the subtle yet significant factors that can compromise its isotopic and chemical integrity, offering a blend of theoretical understanding and actionable experimental protocols. This document is intended for researchers, scientists, and drug development professionals who rely on the accuracy of internal standards for robust analytical data.

Introduction: The Unspoken Assumption of Internal Standard Invincibility

In the world of quantitative analysis, particularly in chromatography and mass spectrometry, internal standards (IS) are the silent partners to our analytes of interest. Their role is to mimic the analyte's behavior through sample preparation, injection, and ionization, thereby correcting for any variations that may occur. Deuterated compounds, such as this compound, are often considered the "gold standard" for IS due to their near-identical physicochemical properties to the unlabeled analyte, n-butylbenzene.[1]

However, this reliance on isotopic analogs hinges on a critical, and often unverified, assumption: that the IS is chemically and isotopically stable throughout the entire analytical workflow. The reality is that factors such as temperature, pH, light exposure, and the sample matrix itself can induce degradation or isotopic exchange, leading to a compromised standard and, consequently, inaccurate quantification. This guide provides the scientific rationale and practical methodologies to rigorously assess the stability of D5-n-butylbenzene, ensuring the integrity of your analytical data.

Physicochemical Properties of this compound

A fundamental understanding of the molecule's properties is the first step in predicting its potential vulnerabilities.

| Property | Value | Significance in Experimental Context |

| Chemical Formula | C₁₀H₉D₅ | The presence of five deuterium atoms on the aromatic ring is key to its use as an internal standard. |

| Molecular Weight | 139.26 g/mol | Slightly heavier than its non-deuterated counterpart (134.22 g/mol ), allowing for mass-based differentiation.[2] |

| Boiling Point | ~183 °C | Its volatility is relevant for gas chromatography (GC) applications and potential loss during sample evaporation steps.[2] |

| LogP (Octanol-Water Partition Coefficient) | ~4.1 | Indicates high lipophilicity, influencing its solubility in various solvents and potential for matrix interactions. |

| Chemical Structure | A benzene ring substituted with a butyl group, with five deuterium atoms replacing hydrogen on the ring. | The aromatic ring is generally stable, but the benzylic protons on the butyl chain can be susceptible to oxidation. The C-D bonds are stronger than C-H bonds, offering some kinetic stability.[3] |

Potential Degradation and Instability Pathways

While generally robust, D5-n-butylbenzene is not immune to chemical transformation. Understanding these potential pathways is crucial for designing appropriate stability studies.

Isotopic Exchange (H/D Exchange)

The deuterium atoms on the aromatic ring are generally stable. However, under certain conditions, they can undergo back-exchange with protons from the surrounding environment (e.g., protic solvents, acidic or basic media).[4] This would lead to a decrease in the isotopic purity of the internal standard and the formation of D4, D3, etc., species, ultimately impacting the accuracy of quantification.

Oxidation

The benzylic position of the butyl group (the carbon atom attached to the benzene ring) is the most likely site for oxidation. This can be initiated by atmospheric oxygen, trace metal catalysts, or reactive species within the sample matrix, especially under elevated temperatures or exposure to UV light. Oxidative degradation would lead to the formation of byproducts with different masses and chromatographic properties, reducing the effective concentration of the internal standard.

Experimental Design for Stability Assessment

A robust stability testing protocol is essential to ensure the reliability of D5-n-butylbenzene as an internal standard.[5] The design of these experiments should be guided by the conditions the standard will encounter during its entire lifecycle, from storage to final analysis. Regulatory bodies like the FDA and international guidelines such as ICH provide a framework for stability testing of pharmaceutical products, which can be adapted for internal standards.[6][7][8]

Long-Term and Accelerated Stability Studies

-

Long-Term Stability: This study evaluates the stability of the internal standard under its recommended storage conditions.[9] For D5-n-butylbenzene, this is typically at room temperature.[9] The study should extend for a significant duration, with samples being analyzed at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[8]

-

Accelerated Stability: To quickly identify potential stability issues, samples are subjected to more stressful conditions (e.g., elevated temperature, humidity, and light exposure). For a compound stored at room temperature, accelerated testing might be conducted at 40°C ± 2°C / 75% RH ± 5% RH. These studies are typically shorter, for instance, 6 months.[8]

Solution Stability

The stability of the internal standard in the various solvents used for stock solutions, working solutions, and final sample extracts must be assessed. This is critical as the solvent can influence degradation rates.

-

Stock Solution Stability: The stability of the concentrated stock solution of D5-n-butylbenzene should be evaluated at its storage temperature (e.g., 2-8°C or -20°C).

-

Working Solution Stability: The stability of the more dilute working solutions, which are often prepared in different solvents than the stock solution, should be tested under the conditions they are typically stored and used (e.g., room temperature on a lab bench).

Freeze-Thaw Stability

For biological samples that may be frozen and thawed multiple times before analysis, it is crucial to assess the stability of the internal standard under these conditions. This involves subjecting spiked samples to a series of freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature) before analysis.

Matrix Stability

The sample matrix (e.g., plasma, urine, tissue homogenate) can contain enzymes or other components that may degrade the internal standard. Matrix stability studies involve spiking the internal standard into the biological matrix and incubating the samples at a specific temperature (e.g., 37°C) for a defined period before processing and analysis.

Experimental Protocols

The following are example protocols for assessing the stability of D5-n-butylbenzene. These should be adapted based on the specific application and analytical method.

Protocol for Long-Term Stability in Solvent

-

Prepare a stock solution of D5-n-butylbenzene in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into multiple amber glass vials with PTFE-lined caps.

-

Store the vials at the recommended long-term storage temperature (e.g., room temperature).[9]

-

At each time point (e.g., 0, 3, 6, 12, 24, 36 months), retrieve a set of vials.

-

Prepare a series of dilutions from the stored stock solution and a freshly prepared stock solution of the same concentration.

-

Analyze the stored and fresh samples using a validated analytical method (e.g., GC-MS or LC-MS).

-

Compare the peak area or response of the stored standard to the fresh standard. The concentration of the stored standard should be within a predefined acceptance range (e.g., ±15%) of the fresh standard.

Protocol for Accelerated Stability in Solvent

-

Follow steps 1 and 2 from the long-term stability protocol.

-

Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C/75% RH).

-

At each time point (e.g., 0, 1, 3, 6 months), retrieve a set of vials.

-

Follow steps 5-7 from the long-term stability protocol.

Protocol for Freeze-Thaw Stability in Matrix

-

Spike a known concentration of D5-n-butylbenzene into the biological matrix of interest (e.g., human plasma).

-

Aliquot the spiked matrix into multiple polypropylene tubes.

-

Analyze a set of samples immediately (Time 0).

-

Freeze the remaining samples at -80°C for at least 24 hours.

-

Thaw the samples at room temperature. Once completely thawed, refreeze them at -80°C. This constitutes one freeze-thaw cycle.

-

Repeat for a total of three freeze-thaw cycles.

-

After the third cycle, process the samples using the established extraction procedure.

-

Analyze the samples and compare the results to the Time 0 samples. The mean concentration of the freeze-thaw samples should be within ±15% of the Time 0 samples.

Data Analysis and Interpretation

The stability of D5-n-butylbenzene is assessed by comparing the analytical response of the aged or stressed samples to that of freshly prepared or time-zero samples. The acceptance criteria are typically set based on regulatory guidelines or internal standard operating procedures. A common acceptance criterion is that the mean concentration of the test samples should be within ±15% of the nominal concentration.[10]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of an internal standard.

Caption: Workflow for assessing the stability of D5-n-butylbenzene.

Conclusion

References

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2014, November 7). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butylbenzene. PubChem Compound Database. Retrieved from [Link]

-

European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

-

International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, September 15). Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degradation. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathway of benzene degradation under microaerobic conditions.... Retrieved from [Link]

-

Eawag. (n.d.). BTEX Metabolism Metapathway Map. Eawag-BBD. Retrieved from [Link]

-

National Institute of Technology and Evaluation. (2023, March 27). Anaerobic benzene degradation pathway of Azoarcus sp. DN11. Retrieved from [Link]

-

BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]

-

European Medicines Agency. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Butylbenzene. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Some considerations in the use of internal standards in analytical method development. Retrieved from [Link]

-

QbD Group. (2024, March 13). How to create a GMP-Compliant Stability Protocol?. Retrieved from [Link]

-

European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, n-butyl-. NIST WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, n-butyl- (CAS 104-51-8). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. n-Butylbenzene - Wikipedia [en.wikipedia.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. qbdgroup.com [qbdgroup.com]

- 6. fda.gov [fda.gov]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. biopharminternational.com [biopharminternational.com]

Methodological & Application

Application Note: N-Butylbenzene-2,3,4,5,6-D5 for High-Fidelity Quantitative Analysis of Volatile Organic Compounds

Introduction

The accurate quantification of volatile organic compounds (VOCs) is a critical task in environmental monitoring, industrial hygiene, and toxicology.[1][2][3][4] VOCs are a broad class of carbon-based chemicals that readily evaporate at room temperature and can pose significant health and environmental risks.[5] Methodologies for their analysis, such as those outlined by the U.S. Environmental Protection Agency (EPA), often rely on gas chromatography-mass spectrometry (GC-MS) for its sensitivity and selectivity.[1][5] A cornerstone of achieving high-quality, reproducible data in these analyses is the use of an internal standard (IS). This application note details the use of N-Butylbenzene-2,3,4,5,6-D5 (N-Butylbenzene-d5) as a robust internal standard for the quantitative analysis of VOCs.

The ideal internal standard co-elutes with or elutes near the analytes of interest and behaves similarly during sample preparation and analysis, but is chromatographically distinguishable. Deuterated compounds are particularly well-suited for this role when using mass spectrometry.[6][7] N-Butylbenzene-d5, a deuterated analog of n-butylbenzene, shares nearly identical physicochemical properties with its non-deuterated counterpart and other aromatic VOCs.[8][9][10] This similarity ensures that it experiences comparable extraction efficiency, purge-and-trap efficiencies, and chromatographic behavior. However, its increased mass due to the five deuterium atoms allows for clear differentiation by the mass spectrometer, enabling precise and accurate quantification.[6] This self-validating system corrects for variations in sample volume, injection volume, and instrument response, leading to highly reliable results.[11]

Physicochemical Properties of N-Butylbenzene-D5 and its Non-Labeled Analog

A thorough understanding of the physicochemical properties of both the internal standard and the target analytes is fundamental to developing a robust analytical method. The near-identical properties of N-Butylbenzene-d5 and n-butylbenzene ensure they behave consistently throughout the analytical process.

| Property | This compound | n-Butylbenzene |

| Molecular Formula | C₁₀H₉D₅ | C₁₀H₁₄ |

| Molecular Weight | 139.25 g/mol [12] | 134.22 g/mol [8] |

| CAS Number | 20329-91-3[12] | 104-51-8[8] |

| Boiling Point | ~183 °C (estimated) | 181-183 °C[8] |

| Melting Point | ~ -88 °C (estimated) | -88 °C[8] |

| Density | ~0.86 g/mL (estimated) | 0.86 g/mL[8] |

| Appearance | Clear, colorless liquid | Clear, colorless liquid[8] |

| Isotopic Enrichment | ≥98 atom % D[12] | Not Applicable |

Experimental Protocols

Materials and Reagents

-

This compound (≥98% isotopic purity): Sourced from a reputable supplier.[12]

-

VOC standards mix: Containing target analytes of interest.

-

Methanol (Purge-and-Trap Grade): For preparation of stock and working standards.

-

Reagent Water: Deionized water free of interfering compounds.

-

Helium (≥99.999% purity): As a carrier gas for GC-MS.

-

Purge-and-Trap tubes: Packed with appropriate sorbent materials.[13]

-

Autosampler vials and caps.

Instrumentation

A gas chromatograph coupled with a mass spectrometer (GC-MS) and equipped with a purge-and-trap system is recommended for this analysis.[1][13]

Preparation of Standards

-

Internal Standard Stock Solution (IS Stock): Prepare a stock solution of N-Butylbenzene-d5 in methanol at a concentration of 1000 µg/mL.

-

Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 25 µg/mL. This solution will be used to spike all samples, blanks, and calibration standards.

-

Calibration Standards: Prepare a series of calibration standards by diluting a certified VOC standard mix with methanol. A typical calibration range may be 1, 5, 10, 25, 50, and 100 µg/L. Each calibration standard must be spiked with the IS Working solution to a final concentration of 25 µg/L.

Sample Preparation and Analysis Workflow

The following diagram illustrates the general workflow for the analysis of VOCs using N-Butylbenzene-d5 as an internal standard.

Caption: Experimental workflow for VOC analysis using N-Butylbenzene-d5.

Detailed Protocol for Aqueous Samples (Based on EPA Method 524.2/8260B principles)[1][2][3][5]

-

Sample Collection: Collect aqueous samples in 40 mL vials with septa caps, ensuring no headspace.

-

Spiking: Add a precise volume of the IS Working solution (e.g., 10 µL of 25 µg/mL solution to a 10 mL sample) to each sample, blank, and calibration standard just prior to analysis.

-

Purge-and-Trap: Place the vial in the autosampler. The system will automatically transfer a defined volume (e.g., 5 mL) to the purging vessel. Purge the sample with an inert gas (helium) at a specified flow rate and time (e.g., 40 mL/min for 11 minutes).[14] The purged VOCs are trapped on a sorbent tube.

-

Desorption: The sorbent trap is rapidly heated, and the trapped analytes are back-flushed with the GC carrier gas onto the analytical column.

-

GC Separation: The VOCs are separated on a capillary column (e.g., DB-624 or equivalent) using a suitable temperature program.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of approximately 35-300 amu. For enhanced sensitivity, selected ion monitoring (SIM) can be employed.

Recommended GC-MS Parameters

| Parameter | Setting |

| GC Column | 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 2 min) |

| Injector | Splitless, 200°C |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Scan Mode | Full Scan (35-300 amu) or SIM |

| Quantitation Ions | Analyte-specific |

| N-Butylbenzene-d5 Ion | m/z 96 (quantitation), m/z 139 (qualifier) |

| n-Butylbenzene Ion | m/z 91 (quantitation), m/z 134 (qualifier) |

Data Analysis and Quantification

The foundation of the internal standard method is the use of the Response Factor (RF).

-

Calculate Response Factors (RF) for Calibration Standards:

-

RF = (Area of Analyte / Area of IS) x (Concentration of IS / Concentration of Analyte)

-

-

Generate Calibration Curve:

-

Plot the (Area of Analyte / Area of IS) on the y-axis against the (Concentration of Analyte / Concentration of IS) on the x-axis.

-

Perform a linear regression to obtain the calibration curve and verify the correlation coefficient (r²) is > 0.995.

-

-

Quantify Analytes in Samples:

-

Concentration of Analyte = (Area of Analyte / Area of IS) x (Concentration of IS / Average RF)

-

This approach ensures that any variability during the analysis that affects both the analyte and the internal standard is normalized, thereby providing a more accurate and precise measurement.

Trustworthiness and Self-Validation

The use of a deuterated internal standard like N-Butylbenzene-d5 provides a self-validating system for several reasons:

-

Correction for Matrix Effects: The internal standard and analyte are likely to experience similar signal suppression or enhancement from co-eluting matrix components.

-

Compensation for Volume Errors: Minor variations in sample injection volume are corrected for since the ratio of analyte to internal standard remains constant.

-

Monitoring of Instrument Performance: Consistent recovery of the internal standard across a batch of samples indicates stable instrument performance. A significant deviation in the IS response in a single sample may indicate a matrix issue specific to that sample.

Conclusion

This compound is an exemplary internal standard for the quantitative analysis of a wide range of volatile organic compounds by GC-MS. Its physicochemical properties closely mimic those of many common aromatic VOCs, ensuring its reliability in correcting for analytical variability. The protocol detailed in this application note, based on established EPA methodologies, provides a robust framework for achieving high-quality, defensible data in environmental, industrial, and research settings. The implementation of this deuterated internal standard is a critical step towards ensuring the accuracy and precision demanded in modern analytical science.

References

-

Chem-Impex. (n.d.). n-Butylbenzene. Retrieved from [Link]

-

ESS Laboratory. (n.d.). Volatile Organic Compounds by GC/MS Capillary Column Technique. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1999). Method TO-15: Determination of Volatile Organic Compounds (VOCs) In Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

- Shi, H., & Li, X. (2024). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Highlights in Science, Engineering and Technology, 83, 181-187.

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

- Wang, J., Zhang, W., Huang, T., Su, P., & Yang, Y. (2022). Quantification of a volatile deuterated compound by the differential scanning calorimetry combined with quantitative nuclear magnetic resonance and its verification by the mass balance method combined with gas chromatography-mass spectrometry. Talanta, 246, 123538.

-

OI Analytical. (n.d.). Analysis of Volatile Organic Compounds (VOCs) by Proposed U.S. EPA Method 524.3. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, n-butyl- (CAS 104-51-8). Retrieved from [Link]

-

Wikipedia. (n.d.). n-Butylbenzene. Retrieved from [Link]

-

ASTM International. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. Retrieved from [Link]

-

LabTech. (n.d.). Analysis of Volatile Organic Compounds Using US EPA Method TO-17 by Automated Cryogen-free Thermal Desorption. Retrieved from [Link]

-

ResearchGate. (2025). Targeted Deuteration of Polyphenolics for Their Qualitative and Quantitative Metabolomic Analysis in Plant-Derived Extracts. Retrieved from [Link]

-

LCGC North America. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Retrieved from [Link]

-

PubMed. (n.d.). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Retrieved from [Link]

-

Restek. (n.d.). Rapid Determination of TO-15 Volatile Organic Compounds (VOCs) in Air. Retrieved from [Link]

-

AZ Big Media. (2024). Understanding EPA method 524.2: Analysis of volatile organic compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Enhanced detection of aromatic oxidation products using NO 3 − chemical ionization mass spectrometry with limited nitric acid. Retrieved from [Link]

-

ALS Environmental. (n.d.). Determination of To-15 VOC's in Atmospheric, Subslab and Soilgas samples using Gas Chromatography with Mass Selective Detection. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, n-butyl-. Retrieved from [Link]

-

New York State Department of Health. (2010). TO-15 Checklist Determination of VOCs in Air by GC-MS. Retrieved from [Link]

Sources

- 1. dem.ri.gov [dem.ri.gov]

- 2. archive.epa.gov [archive.epa.gov]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. Benzene, n-butyl- (CAS 104-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. azbigmedia.com [azbigmedia.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. dl.astm.org [dl.astm.org]

- 8. chemimpex.com [chemimpex.com]

- 9. n-Butylbenzene - Wikipedia [en.wikipedia.org]

- 10. Benzene, n-butyl- [webbook.nist.gov]

- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ingenieria-analitica.com [ingenieria-analitica.com]

Application Notes and Protocols for N-Butylbenzene-D5 in Advanced Sample Preparation

Abstract

This technical guide provides researchers, analytical chemists, and drug development professionals with a comprehensive overview of the effective utilization of N-Butylbenzene-D5 as an internal standard in quantitative analytical workflows. The document elucidates the fundamental principles of isotope dilution mass spectrometry (IDMS) and offers detailed, field-proven protocols for its application in diverse matrices. By explaining the causality behind experimental choices, this guide aims to empower scientists to develop robust, accurate, and self-validating analytical methods.

The Imperative for High-Quality Internal Standards in Quantitative Analysis

In modern analytical science, particularly in chromatography and mass spectrometry, achieving high precision and accuracy is paramount. Analyte loss during complex sample preparation steps, instrumental variability, and matrix-induced signal suppression or enhancement are significant challenges that can compromise data integrity. The use of an internal standard (IS) is a cornerstone of reliable quantitative analysis, designed to compensate for these potential sources of error.

A superior internal standard should ideally be a stable, isotopically labeled analogue of the target analyte.[1][2] Deuterated standards, such as N-Butylbenzene-D5, are considered the gold standard for many mass spectrometry applications.[3] They share near-identical physicochemical properties with their non-labeled counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation.[1] This co-elution and similar ionization efficiency allow for effective correction of variations, a principle known as Isotope Dilution Mass Spectrometry (IDMS).[3]

N-Butylbenzene-D5, with five deuterium atoms on the phenyl ring, offers a significant mass shift from the native n-Butylbenzene, preventing spectral overlap while ensuring its behavior closely mimics the analyte of interest. This document details its physical properties and provides step-by-step protocols for its use in critical applications.

Physicochemical Properties of n-Butylbenzene and N-Butylbenzene-D5

The suitability of N-Butylbenzene-D5 as an internal standard is grounded in its physical and chemical characteristics, which are nearly identical to the native compound, ensuring it accurately tracks the analyte through the entire analytical process.

| Property | n-Butylbenzene | N-Butylbenzene-D5 (phenyl-D5) | Significance for Internal Standard Use |

| Molecular Formula | C₁₀H₁₄[4] | C₁₀H₉D₅ | The mass difference ensures no isobaric interference in MS. |

| Molecular Weight | 134.22 g/mol [4] | Approx. 139.25 g/mol | Allows for distinct detection by the mass spectrometer. |

| Boiling Point | 183.3 °C[5][6] | ~183 °C | Ensures similar behavior in GC inlets and during purge-and-trap. |

| Melting Point | -87.9 °C[5][6] | ~ -88 °C | Relevant for storage and handling. |

| Density | 0.860 g/mL at 20°C[5][6] | ~0.86 g/mL | Similar density aids in consistent volumetric and gravimetric preparations. |

| Water Solubility | 11.8 mg/L at 25°C[5][6] | Very low; similar to native form | Crucial for predicting behavior in aqueous sample extractions. |

| Log P (octanol/water) | 4.38[5] | ~4.38 | Indicates high hydrophobicity, predicting partitioning behavior. |

| Chemical Stability | Stable under normal conditions. | Stable under normal conditions. | Essential for preventing degradation during sample storage and analysis. |

Application Protocol 1: Analysis of Volatile Organic Compounds (VOCs) in Environmental Water Samples via Purge and Trap GC-MS

Context: This protocol is aligned with methodologies similar to those outlined by the U.S. Environmental Protection Agency (EPA) for the analysis of volatile organic compounds in drinking water.[7][8][9] N-Butylbenzene is a listed analyte in several EPA methods, making N-Butylbenzene-D5 an ideal internal standard.

Causality: The purge and trap technique relies on the efficient transfer of volatile analytes from an aqueous matrix to a gaseous phase, followed by trapping and thermal desorption. An internal standard must possess comparable volatility and hydrophobicity to the target analytes to accurately reflect the efficiency of this entire process. N-Butylbenzene-D5's low water solubility and appropriate boiling point make it an excellent choice to correct for variations in purging efficiency, trapping, and injection.

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. Butylbenzene | C10H14 | CID 7705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. n-Butylbenzene - Wikipedia [en.wikipedia.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. velocityscientific.com.au [velocityscientific.com.au]

- 9. chebios.it [chebios.it]

Application and Protocol for the Use of N-Butylbenzene-D5 in Environmental Sample Analysis

Introduction: The Imperative for Precision in Environmental Analysis

In the field of environmental science, the accurate quantification of organic pollutants is paramount for assessing environmental quality, determining human exposure risks, and enforcing regulatory compliance. Volatile Organic Compounds (VOCs) and Semi-Volatile Organic Compounds (SVOCs) are classes of pollutants frequently monitored in various environmental matrices, including water and soil. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for these analyses due to its high sensitivity and specificity. However, the complexity of environmental samples, which often contain a multitude of interfering substances (the matrix), can significantly impact the accuracy and precision of analytical results. Matrix effects, such as ion suppression or enhancement, and variations in sample preparation and instrument performance can lead to erroneous quantification.

To surmount these challenges, the use of internal standards is a well-established and robust practice. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the samples. By adding a known amount of an internal standard to every sample, standard, and blank, variations introduced during the analytical process can be normalized. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for use as internal standards in mass spectrometry-based methods. This is because they co-elute with their non-deuterated counterparts and exhibit nearly identical chemical and physical properties, yet are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

This application note provides a detailed guide on the use of N-Butylbenzene-D5 as an internal standard for the quantitative analysis of VOCs and SVOCs in environmental samples by GC-MS, with a focus on protocols aligned with United States Environmental Protection Agency (U.S. EPA) methodologies.

N-Butylbenzene-D5: An Ideal Internal Standard

N-Butylbenzene-D5, the deuterated analog of n-butylbenzene, is an excellent choice as an internal standard for a range of aromatic and non-aromatic organic compounds. Its utility stems from a combination of its physicochemical properties and its behavior within the analytical system.

Causality Behind the Choice:

-

Chemical Similarity: N-Butylbenzene possesses a chemical structure that is representative of many common environmental pollutants, including benzene, toluene, ethylbenzene, and xylenes (BTEX), as well as other alkylated aromatic compounds. Its deuterated form, N-Butylbenzene-D5, will therefore behave similarly to these target analytes during sample extraction, concentration, and chromatographic separation.

-

Chromatographic Behavior: With a boiling point of approximately 183°C, n-butylbenzene elutes within the typical chromatographic window for many VOCs and lighter SVOCs, ensuring it is a suitable internal standard for a broad range of analytes.

-

Mass Spectrometric Distinction: The five deuterium atoms in N-Butylbenzene-D5 provide a clear mass shift from its native analog and other potential interferences. The molecular weight of n-butylbenzene is 134.22 g/mol , while N-Butylbenzene-D5 has a molecular weight of approximately 139.25 g/mol . This mass difference allows for unambiguous detection and quantification by the mass spectrometer without isotopic overlap with the target analytes.

-

Commercial Availability and Purity: High-purity N-Butylbenzene-D5 is readily available from various chemical suppliers, ensuring the reliability and consistency of the internal standard stock solutions.

Physicochemical Properties of N-Butylbenzene

| Property | Value | Source |

| Molecular Formula | C₁₀H₉D₅ | - |

| Molecular Weight | ~139.25 g/mol | Calculated |

| Boiling Point (n-Butylbenzene) | 183.3 °C | [1] |

| Melting Point (n-Butylbenzene) | -87.9 °C | [1] |

| Density (n-Butylbenzene) | 0.8601 g/cm³ at 20 °C | [1] |

| Solubility in Water (n-Butylbenzene) | 11.8 mg/L at 25 °C | [1] |

The Principle of Internal Standard Calibration

The fundamental principle of internal standard calibration is to determine the relative response factor (RRF) for each target analyte relative to the internal standard. The RRF is a measure of the sensitivity of the instrument to the analyte compared to its sensitivity to the internal standard.

Caption: Principle of internal standard calibration workflow.

The RRF is calculated using the following equation:

RRF = (Ax * Cis) / (Ais * Cx)

Where:

-

Ax = Peak area of the analyte

-

Cis = Concentration of the internal standard

-

Ais = Peak area of the internal standard

-

Cx = Concentration of the analyte

Once the average RRF for each analyte is established from a multi-point calibration, the concentration of the analyte in an environmental sample can be calculated using the following rearranged equation:

Cx = (Ax * Cis) / (Ais * RRF)

Application Protocol: VOCs in Water by Purge and Trap GC-MS (Based on EPA Method 8260C)

This protocol outlines the use of N-Butylbenzene-D5 as an internal standard for the analysis of volatile organic compounds in water samples. The purge and trap technique is a widely used method for extracting and concentrating VOCs from aqueous matrices prior to GC-MS analysis.[2]

Preparation of Standards

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of neat N-Butylbenzene-D5 and dissolve it in 10 mL of purge-and-trap grade methanol.

-

Internal Standard Spiking Solution (50 µg/mL): Dilute the stock solution with methanol to a final concentration of 50 µg/mL. This solution will be added to all samples and standards. For example, adding 5 µL of this solution to a 5 mL sample results in a final concentration of 50 µg/L.[3]

-

Calibration Standards: Prepare a series of calibration standards containing the target VOCs at various concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/L). Each calibration standard must be fortified with the internal standard spiking solution to achieve a constant concentration of N-Butylbenzene-D5 (e.g., 50 µg/L).

Sample Preparation and Analysis Workflow

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing with N-Butylbenzene-D5 in GC

Topic: Diagnostic and resolution protocols for peak asymmetry in deuterated alkylbenzene analysis. Audience: Analytical Chemists, Drug Development Scientists, and QC Researchers. Content ID: TS-GC-NBB-D5-001

Executive Summary & Diagnostic Triage

The Core Issue: N-Butylbenzene-D5 is a non-polar, aromatic hydrocarbon. Unlike alcohols, amines, or acids, it possesses no functional groups capable of strong hydrogen bonding. Therefore, it should not tail under normal phase conditions.

The Senior Scientist's Insight: If N-Butylbenzene-D5 is tailing, do not assume it is simple "column activity" (silanols). Silanols primarily affect polar compounds. Tailing in a neutral hydrocarbon almost invariably indicates a physical flow path disruption (dead volume) or cold spots , rather than chemical adsorption.

Initial Triage: The "Rule of Three" Test

Before disassembling the instrument, answer these three questions to isolate the failure mode:

| Diagnostic Question | Observation | Probable Root Cause |

| 1. Do ALL peaks tail? | Yes, from solvent to late eluters. | Physical: Poor column cut, bad installation depth, or severe source leak. |

| 2.[1] Do only LATE peaks tail? | Yes, N-Butylbenzene-D5 tails, but Benzene/Toluene are sharp. | Thermal: Cold spot in transfer line (if P&T/Headspace) or condensation in the inlet. |

| 3. Does ONLY the D5 tail? | Yes, the native N-Butylbenzene is sharp (rare). | Chemical/Isotopic: Check standard purity or co-eluting matrix interference. |

Troubleshooting Modules

Module A: The Physical Flow Path (Primary Suspect)

Applicability: Tailing is observed across multiple hydrocarbon peaks.

The Mechanism: A "ragged" column cut or improper installation depth creates a mixing chamber (dead volume) at the inlet. Analyte molecules enter this void, swirl in turbulent eddies, and slowly diffuse back into the carrier gas stream, creating an exponential tail.

Step-by-Step Protocol: The "Ceramic Score" Technique

-

Cool Down: Reduce oven and inlet temperature to <40°C.

-

Remove Column: Unscrew the inlet nut and withdraw the column.

-

Inspect: Use a 10x-20x magnifier. Look for jagged edges or polyimide burrs.

-

The Cut:

-

Use a ceramic wafer (not a diamond pen, which can crush the fused silica).

-

Score the coating gently on one side (do not saw).

-

Snap the column away from the score.

-

-

Verification: The cut must be 90° flat. If it looks like a slanted "hypodermic needle," recut.

-

Installation:

-

Consult your GC manual for the "insertion distance" (e.g., 4-6 mm above the ferrule for Agilent split/splitless).

-

Critical: Pre-measure this distance and mark it with a septum or typewriter correction fluid before inserting into the inlet.

-

Self-Validation: Inject a non-retained marker (like Methane or air). If the peak is symmetrical, the flow path is valid. If it tails, the dead volume persists.

Module B: Inlet Activity & Contamination

Applicability: Physical path is verified, but tailing persists.

The Mechanism: While hydrocarbons are robust, N-Butylbenzene is a larger molecule (C10) than simple solvents. High-boiling "gunk" (matrix residue) in the liner can act as a pseudo-stationary phase. The analyte partitions into this dirt layer and slowly releases, causing tailing.[2]

Protocol: Inlet Maintenance

-

Liner Selection: Switch to a deactivated, splitless single-taper liner with glass wool.

-

Why? The taper directs flow onto the column, minimizing contact with the hot metal seal (a common activity site).

-

-

O-Ring Check: Replace the O-ring/seal. Old O-rings flatten and leak, introducing oxygen which degrades the phase (creating activity).

-

Septum Purge: Ensure the septum purge flow is active (typically 3-5 mL/min) to sweep away volatiles bleeding from the septum itself.

Module C: Thermal Profile (The "Cold Spot" Effect)

Applicability: Early eluters are sharp; N-Butylbenzene-D5 (Boiling Point ~183°C) tails.

The Mechanism: N-Butylbenzene is a "semi-volatile" in the context of VOC analysis. If you are using Headspace or Purge & Trap, the transfer line connecting the concentrator to the GC must be hotter than the analyte's boiling point, or at least sufficiently hot to prevent condensation.

Troubleshooting Steps:

-

Check Interface Temp: Ensure the transfer line/interface is set to >200°C .

-

Insulation Check: Verify that the insulation at the GC inlet entry point is intact. A 1 cm gap of unheated metal can cause the analyte to "puddle" and tail.

-

Oven Program:

-

Start the oven at a low temperature (e.g., 40°C) and hold for 2-5 minutes.

-

Why? This utilizes Solvent Focusing .[3] The solvent condenses on the head of the column, trapping the N-Butylbenzene-D5 in a tight band before the gradient starts.

-

Visualizing the Diagnostic Logic

The following flowchart illustrates the decision-making process for resolving peak tailing specific to this compound.

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing in GC analysis.

Quantitative Reference Data

When troubleshooting, compare your parameters against these standard operating ranges for N-Butylbenzene analysis.

| Parameter | Recommended Setting | Impact of Deviation |

| Inlet Temperature | 220°C - 250°C | Too Low: Broadening/tailing due to slow vaporization. |

| Split Ratio | > 20:1 (Split) or Purge @ 0.5-1.0 min (Splitless) | Too Low: Inlet overload; "shark fin" tailing. |

| Column Flow (He) | 1.0 - 1.5 mL/min (Linear Velocity ~35 cm/sec) | Too Slow: Longitudinal diffusion causes broadening. |

| Transfer Line (MS) | 280°C | Too Low: Condensation of high boilers (like N-Butylbenzene). |

Frequently Asked Questions (FAQ)

Q: I replaced the liner and trimmed the column, but the tailing persists. What now? A: Check the Split Vent Line . If the split vent trap is clogged or the line is kinked, pressure regulation fluctuates during injection, causing erratic flow and tailing. Also, verify the Gold Seal (at the base of the inlet) is clean; residue here affects the sample after it leaves the liner.

Q: Can the D5 isotope itself cause tailing compared to the native compound? A: No. The Deuterium isotope effect slightly changes retention time (usually eluting slightly earlier than the native), but it does not alter the adsorption physics enough to cause tailing if the native compound is sharp. If D5 tails and Native doesn't, suspect a co-eluting matrix interference at the D5 mass.

Q: Why does N-Butylbenzene tail in my Purge & Trap method but not in Direct Injection? A: This confirms the issue is in the P&T Concentrator or Transfer Line . Water management is the likely culprit. If the trap is not dry-purged effectively, water enters the GC column.[4] Water disrupts the stationary phase wetting for hydrocarbons, causing peak distortion. Increase your dry purge time by 1-2 minutes.

References

-

Restek Corporation. (2025). GC Troubleshooting: Tailing Peaks. Retrieved from [Link]

-

Agilent Technologies. (2020). Troubleshooting GC Peak Shape Issues. Retrieved from [Link]

-

U.S. EPA. (2018).[4] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4] SW-846.[5] Retrieved from [Link]

-

Chromatography Online. (2020). GC Diagnostic Skills: Peak Tailing. LCGC. Retrieved from [Link]

Sources

Technical Support Center: Optimizing GC Inlet Parameters for N-Butylbenzene-2,3,4,5,6-D5

Welcome to the technical support center for the analysis of N-Butylbenzene-2,3,4,5,6-D5. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during Gas Chromatography (GC) method development. Here, we move beyond simple procedural lists to explore the causality behind experimental choices, ensuring robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the initial setup for N-Butylbenzene-D5 analysis.

Q1: What are the recommended starting inlet parameters for N-Butylbenzene-D5 analysis?

A1: Establishing a robust baseline is critical. N-Butylbenzene-D5 is a non-polar aromatic compound with a boiling point of approximately 183°C. The goal is to ensure rapid and complete vaporization without causing thermal degradation. The parameters below serve as an excellent starting point for method development.

Data Presentation: Recommended Starting GC Inlet Parameters

| Parameter | Split Injection (High Conc.) | Splitless Injection (Trace Analysis) | Rationale |

| Inlet Temperature | 250 °C | 250 °C | Sufficiently above the analyte's boiling point to ensure rapid vaporization and minimize mass discrimination.[1] |

| Injection Mode | Split | Splitless | Choice is dictated by analyte concentration to prevent column overload (Split) or maximize sensitivity (Splitless).[2] |

| Split Ratio | 50:1 to 100:1 | N/A | Dilutes the sample on-instrument, ensuring sharp peaks for concentrated samples. |

| Splitless Hold Time | N/A | 0.75 - 1.0 min | Allows sufficient time for the analyte to transfer from the liner to the column; must be optimized based on inlet volume and carrier gas flow.[3] |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Provides good efficiency. Hydrogen can offer faster analysis times at optimal linear velocities.[4] |

| Flow Rate | 1.0 - 1.5 mL/min | 1.0 - 1.5 mL/min | A typical flow rate for standard 0.25 mm ID columns. |

| Septum Purge | 3 mL/min | 3 mL/min | Prevents septum bleed components from entering the column and appearing as ghost peaks.[5] |

| Liner Type | Deactivated, Split Precision w/ Wool | Deactivated, Single Taper w/ Wool | Deactivation is crucial to prevent analyte interaction. Wool aids in vaporization and mixing, while the taper in splitless mode focuses the sample toward the column.[6][7] |

Q2: Should I use Split or Splitless injection for my analysis of N-Butylbenzene-D5?

A2: The choice between split and splitless injection is fundamentally determined by the concentration of N-Butylbenzene-D5 in your sample.

-

Split Injection: This is the workhorse mode for routine analysis where analyte concentrations are relatively high (e.g., >10-20 ppm). The majority of the injected sample is vented, and only a small, representative portion enters the column.[2] This prevents column overload, produces sharp, symmetrical peaks, and is generally more robust for dirty samples.[8]

-

Splitless Injection: This mode is required for trace-level analysis (e.g., low ppm to ppb). The split vent is closed during injection, allowing nearly the entire vaporized sample to be transferred to the column, thereby maximizing sensitivity.[9] This technique is more complex and requires careful optimization of the initial oven temperature to refocus the analytes at the head of the column (a process known as solvent focusing or cold trapping) to prevent broad peaks.[3][10]

Q3: How do I choose the right inlet liner for N-Butylbenzene-D5?

A3: The inlet liner is not merely a glass tube; it is a critical component that dictates the success of your analysis. For an analyte like N-Butylbenzene-D5, which contains an aromatic ring, two factors are paramount: deactivation and geometry .

-

Deactivation: Standard glass liners have active silanol groups (Si-OH) on their surface that can interact with analytes, leading to adsorption, peak tailing, and loss of signal.[11] A chemically deactivated liner is essential to create an inert surface, ensuring that all analyte molecules travel from the inlet to the column without unwanted interactions.[12]

-

Geometry and Packing:

-

Glass Wool: A small plug of deactivated glass wool is highly recommended. It promotes vaporization by increasing the surface area, acts as a trap for non-volatile residues (protecting the column), and ensures the sample mixes well with the carrier gas for reproducible splitting.[6]

-

Tapered Design: For splitless injections, a single-taper liner is often the best choice. The taper at the bottom of the liner helps to funnel the vaporized sample directly into the column, minimizing contact with the metal inlet seal at the bottom, which can be another source of activity.[7]

-

Section 2: Troubleshooting Guide

Encountering issues is a normal part of method development. This guide provides a systematic approach to diagnosing and solving common inlet-related problems.

Mandatory Visualization: Troubleshooting Workflow

Sources

- 1. adkllabs.com.au [adkllabs.com.au]

- 2. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Split vs Splitless Injection [discover.restek.com]

- 6. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]

- 7. How to Choose a GC Inlet Liner [discover.restek.com]

- 8. agilent.com [agilent.com]

- 9. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]

- 10. agilent.com [agilent.com]

- 11. selectscience.net [selectscience.net]

- 12. trajanscimed.com [trajanscimed.com]

Navigating Matrix Effects in N-Butylbenzene-D5 Quantification: A Technical Support Guide

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the quantification of N-Butylbenzene-D5. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and precise analytical data. Here, we will delve into the intricacies of matrix effects, providing practical, field-proven insights and troubleshooting strategies to ensure the integrity of your experimental results. Our approach is rooted in a deep understanding of the underlying scientific principles, offering not just "how-to" instructions but also the "why" behind each recommendation, empowering you to develop robust and self-validating analytical methods.

Understanding the Challenge: What are Matrix Effects?

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] When these co-eluting matrix components interfere with the ionization of the target analyte, they can either suppress or enhance the signal, leading to inaccurate quantification.[2][3] This phenomenon is known as the matrix effect and is a significant concern in bioanalysis where complex biological matrices such as plasma, urine, and tissue homogenates are common.[4][5]

The use of a stable isotope-labeled internal standard (SIL-IS), such as N-Butylbenzene-D5, is a widely accepted strategy to compensate for matrix effects.[6][7] The underlying principle is that the SIL-IS will be affected by the matrix in the same way as the non-labeled analyte, thus maintaining a constant analyte-to-internal standard response ratio. However, this assumption is not always foolproof, and understanding the potential pitfalls is crucial for accurate quantification.[8]

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues users encounter when dealing with matrix effects in N-Butylbenzene-D5 quantification:

Q1: My N-Butylbenzene-D5 internal standard peak area is inconsistent across samples from different donors. What could be the cause?

A1: Significant variability in the internal standard (IS) peak area across different biological samples is a classic indicator of differential matrix effects. This means that the composition of the matrix is varying from sample to sample, causing inconsistent ion suppression or enhancement of the N-Butylbenzene-D5 signal. The U.S. Food and Drug Administration (FDA) provides guidance on evaluating internal standard responses to ensure data accuracy.[9]

Q2: I am observing a slight chromatographic shift between my analyte (n-butylbenzene) and the N-Butylbenzene-D5 internal standard. Is this a problem?